molecular formula C16H16ClFN2O2S2 B2948876 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034428-78-7

5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B2948876
CAS RN: 2034428-78-7
M. Wt: 386.88
InChI Key: SECLJOJFESJRLW-UHFFFAOYSA-N
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Description

The compound “5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic molecule that contains several functional groups and rings . It has a tetrahydrothieno[3,2-c]pyridine core, which is a bicyclic structure containing a five-membered thieno ring fused with a six-membered pyridine ring. Attached to this core are a 3-chloro-4-fluorophenylsulfonyl group and an azetidin-3-yl group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of various functional groups and rings in the molecule would contribute to its three-dimensional shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the sulfonyl group might be involved in substitution reactions, and the azetidin-3-yl group might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarity of its functional groups, and its stability might be influenced by the strain in its rings .

Scientific Research Applications

Nicotinic Acetylcholine Receptor Binding

Compounds structurally related to the queried molecule have been synthesized and evaluated for their binding properties to nicotinic acetylcholine receptors (nAChRs), showing promise for imaging central nAChRs with PET. For instance, derivatives of azetidine have been used to competitively displace binding ligands of nAChRs, indicating potential applications in brain imaging and neurological research (Doll et al., 1999).

Antimicrobial and Antifungal Activities

Azetidinone-based derivatives, including those with phenyl sulfonyl pyrazoline groups, have been synthesized and tested for their antimicrobial and antifungal activities. These studies suggest that similar compounds could be explored for their potential in developing new antimicrobial agents (Shah et al., 2014).

Polymer Electrolyte Membrane for Fuel Cells

Research into novel poly(aryl ether sulfone) copolymers containing pyridine and sulfone moieties for high-temperature fuel cell applications has been conducted. These materials exhibit excellent film-forming properties, mechanical integrity, and proton conductivity, indicating potential applications for compounds containing similar functional groups in energy technologies (Pefkianakis et al., 2005).

Antidepressant and Nootropic Agents

Compounds incorporating the azetidinone framework have been synthesized and evaluated for their antidepressant and nootropic activities, highlighting the therapeutic potential of such chemical structures in the development of central nervous system (CNS) active agents (Thomas et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. For example, if it’s a drug, its safety would be evaluated through preclinical and clinical trials .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2S2/c17-14-7-13(1-2-15(14)18)24(21,22)20-9-12(10-20)19-5-3-16-11(8-19)4-6-23-16/h1-2,4,6-7,12H,3,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECLJOJFESJRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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